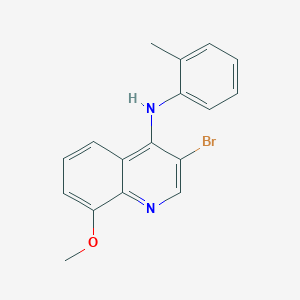
3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine is a quinoline derivative with a bromine atom at the 3rd position, a methoxy group at the 8th position, and an o-tolyl group attached to the nitrogen at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 8th position using methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of 3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-8-methoxyquinoline: Lacks the o-tolyl group, which may result in different biological activities.
8-Methoxy-N-(o-tolyl)quinolin-4-amine: Lacks the bromine atom, which can affect its reactivity and binding properties.
3-Bromoquinoline: Lacks both the methoxy and o-tolyl groups, leading to different chemical and biological properties.
Uniqueness
3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine is unique due to the combination of the bromine, methoxy, and o-tolyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
189568-58-9 |
|---|---|
Formule moléculaire |
C17H15BrN2O |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
3-bromo-8-methoxy-N-(2-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H15BrN2O/c1-11-6-3-4-8-14(11)20-16-12-7-5-9-15(21-2)17(12)19-10-13(16)18/h3-10H,1-2H3,(H,19,20) |
Clé InChI |
ZEVOHVNYTRXGAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


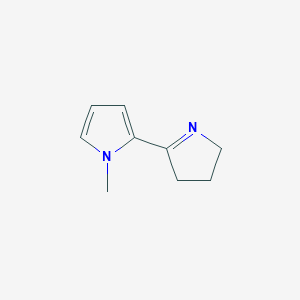

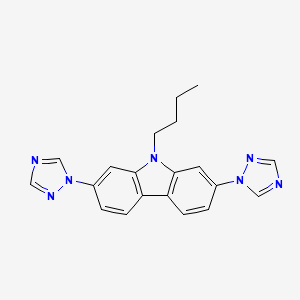
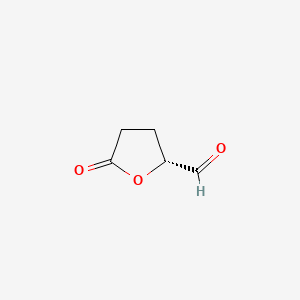
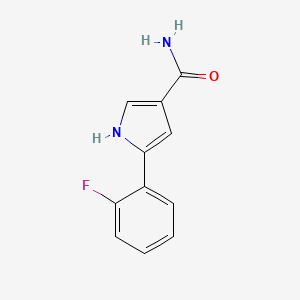
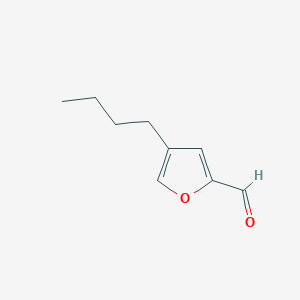
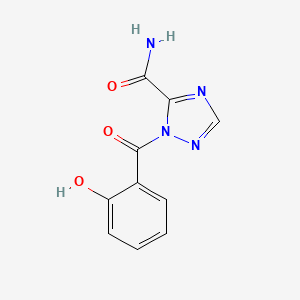
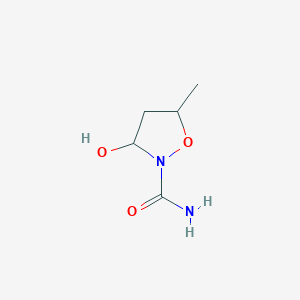
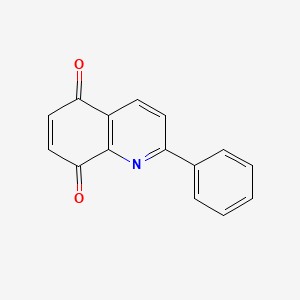
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)


![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
